(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone is a useful research compound. Its molecular formula is C20H23FN4O3S and its molecular weight is 418.49. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (4-(2,4-dimethylphenyl)piperazin-1-yl)(6-fluoro-1,1-dioxido-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazin-3-yl)methanone , with CAS number 1357696-00-4 , is a novel piperazine derivative that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its mechanisms of action, therapeutic applications, and notable research findings.
Chemical Structure and Properties
The molecular formula of the compound is C20H23FN4O3S with a molecular weight of 418.5 g/mol . The structure includes a piperazine moiety linked to a benzo[e][1,2,4]thiadiazin core which contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₁₈H₂₃FN₄O₃S |
Molecular Weight | 418.5 g/mol |
CAS Number | 1357696-00-4 |
Piperazine derivatives are known for their diverse pharmacological profiles. The compound under investigation exhibits several mechanisms:
- Serotonin Reuptake Inhibition : Similar to other piperazine derivatives, it may interact with serotonin transporters, influencing mood and anxiety levels.
- Anticonvulsant Activity : Preliminary studies suggest potential anticonvulsant properties, which could be beneficial in treating epilepsy and other seizure disorders .
- Anticancer Properties : The compound has shown promise in inhibiting cancer cell proliferation in various models, indicating potential as an anticancer agent .
Biological Activity Studies
Several studies have investigated the biological activities of this compound:
Anticonvulsant Activity
In a study examining the anticonvulsant effects of related piperazine compounds, it was found that modifications in the structure significantly influenced efficacy. The compound demonstrated effectiveness in reducing seizure frequency in animal models .
Anticancer Activity
Research has demonstrated that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For instance:
- IC50 Values : In assays against A549 lung adenocarcinoma cells and NIH/3T3 mouse embryoblast cells, IC50 values were reported below those of standard chemotherapeutics like doxorubicin .
Antimicrobial Activity
Piperazine derivatives have been noted for their antimicrobial properties. This compound's structure suggests potential efficacy against bacterial and fungal pathogens due to the presence of electron-withdrawing groups which enhance membrane permeability .
Case Study 1: Anticonvulsant Efficacy
A study evaluated the anticonvulsant activity of various piperazine derivatives including our compound in a picrotoxin-induced convulsion model. Results indicated that the compound effectively reduced seizure duration and frequency at doses ranging from 10 to 50 mg/kg .
Case Study 2: Cancer Cell Line Testing
In vitro testing against multiple cancer cell lines revealed that the compound inhibited cell growth significantly at concentrations as low as 5 µM. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G0/G1 phase .
Properties
IUPAC Name |
[4-(2,4-dimethylphenyl)piperazin-1-yl]-(6-fluoro-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazin-3-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-13-3-5-17(14(2)11-13)24-7-9-25(10-8-24)20(26)19-22-16-12-15(21)4-6-18(16)29(27,28)23-19/h3-6,11-12,19,22-23H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMLCCXRAQSFSGT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3NC4=C(C=CC(=C4)F)S(=O)(=O)N3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.